3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a chlorobenzenesulfonyl group, a fluorine atom, and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Substitution: The final step involves the substitution of the quinoline core with the 3-methylpiperidin-1-yl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline or piperidine rings.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: A closely related compound with similar structural features.
Fluoroquinolines: Compounds with a quinoline core and fluorine substitution, used in various medicinal applications.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in pharmaceuticals.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzenesulfonyl group enhances its potential as a pharmacological agent, while the fluorine atom and piperidine ring contribute to its stability and bioactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2S/c1-14-3-2-10-25(13-14)21-18-11-16(23)6-9-19(18)24-12-20(21)28(26,27)17-7-4-15(22)5-8-17/h4-9,11-12,14H,2-3,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJHCPRODMDMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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